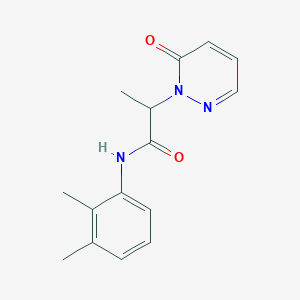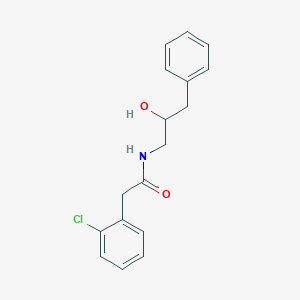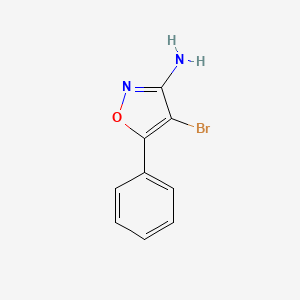![molecular formula C18H14FN3OS B2407710 6-fluoro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422526-96-3](/img/structure/B2407710.png)
6-fluoro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-fluoro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one” is a derivative of indole . Indole derivatives are known for their diverse biological activities and are found in many bioactive aromatic compounds . They have been used in the synthesis of many important drug molecules .
Molecular Structure Analysis
Indole, the parent compound of “this compound”, is known as benzopyrrole and contains a benzenoid nucleus . It has 10 π-electrons, which makes it aromatic in nature . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Applications De Recherche Scientifique
Anti-Inflammatory Properties
Naproxen, a nonsteroidal anti-inflammatory drug (NSAID), shares structural similarities with our compound. Naproxen is commonly used to treat pain, menstrual cramps, and inflammatory diseases like rheumatoid arthritis. Its mechanism of action involves blocking arachidonate binding, which competitively inhibits both cyclooxygenase (COX) isoenzymes (COX-1 and COX-2). This inhibition results in analgesic and anti-inflammatory effects .
Antiviral Potential
Combining three drugs, including naproxen, has been successful in treating patients hospitalized for influenza A (H3N2) infection. Ongoing trials suggest that naproxen could have broad-spectrum antiviral activity, potentially reducing severe respiratory mortality associated with COVID-19 .
Neuromodulation and Behavior
Tryptamine, a biogenic amine naturally occurring in plants, animals, and microorganisms, is a metabolite of tryptophan. Our compound’s structure shares features with tryptamine derivatives, which play a fundamental role in the human body. These derivatives are involved in regulating processes within the central nervous system, such as sleep, cognition, memory, temperature regulation, and behavior .
PET Tracer Development
In another context, researchers synthesized a novel compound called 4-(6-fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine (FIPM) labeled with fluorine-18 (18F). This compound was developed as a positron emission tomography (PET) tracer for in vivo visualization of LRRK2 in the brain .
Plant Hormone Analog
Indole-3-acetic acid, a plant hormone produced by the degradation of tryptophan in higher plants, shares structural features with indole derivatives. These derivatives have diverse biological and clinical applications, making them of wide interest .
Safety and Hazards
Orientations Futures
Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They have been used in the synthesis of many important drug molecules and have shown clinical and biological applications . Therefore, “6-fluoro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one”, as an indole derivative, may also have potential for future research and applications.
Mécanisme D'action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes, including cell biology, and the treatment of cancer cells, microbes, and different types of disorders in the human body .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular receptors that the compound binds to.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The affected pathways and their downstream effects would depend on the specific targets of the compound.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound could have diverse effects at the molecular and cellular level.
Propriétés
IUPAC Name |
6-fluoro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3OS/c19-12-5-6-16-14(9-12)17(23)22(18(24)21-16)8-7-11-10-20-15-4-2-1-3-13(11)15/h1-6,9-10,20H,7-8H2,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHEIIAUZYWWUDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCN3C(=O)C4=C(C=CC(=C4)F)NC3=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

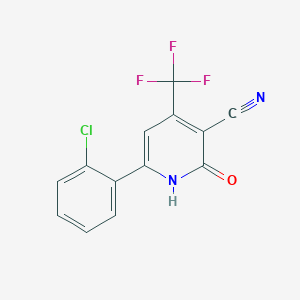
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-methylpiperazin-1-yl)propanamide dioxalate](/img/structure/B2407631.png)


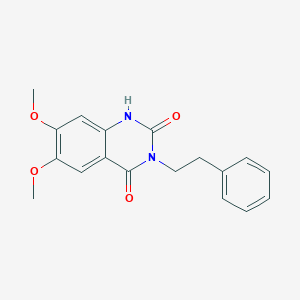
![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2407637.png)

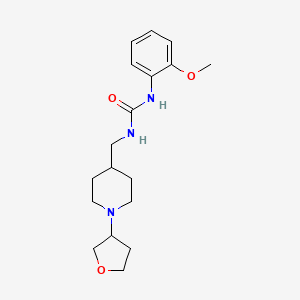
![4-[(4-oxo-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-3-yl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B2407645.png)

